molecular formula C20H25F3N4O2 B1368193 V-0219

V-0219

Numéro de catalogue: B1368193
Poids moléculaire: 410.4 g/mol
Clé InChI: VFQGZIAZHIRPPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

V-0219 is a useful research compound. Its molecular formula is C20H25F3N4O2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

V-0219 is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It has emerged as a promising candidate in the treatment of type 2 diabetes and obesity due to its ability to enhance insulin secretion and reduce food intake. This compound represents a significant advancement over traditional peptidic agonists by offering potential benefits such as oral administration and fewer side effects.

This compound functions by increasing the efficacy of GLP-1R stimulation. This receptor plays a crucial role in glucose metabolism and appetite regulation. The compound exhibits subnanomolar potency in potentiating insulin secretion, which is critical for managing blood glucose levels in diabetic patients. The mechanism involves the modulation of calcium mobilization in response to receptor activation, enhancing the physiological effects of GLP-1.

In Vivo Studies

Research conducted on this compound has demonstrated significant biological activity in various animal models:

  • Glucose Handling : In studies involving normal and diabetic rodents, this compound improved glucose handling significantly. For instance, administration of this compound (0.04 and 0.2 mg/kg) resulted in enhanced glucose tolerance when tested in Wistar rats following a glucose challenge.
  • Food Intake : The compound also showed a notable reduction in food intake. Injections of this compound (5 μg/kg) led to decreased feeding behavior that persisted for up to two hours post-administration.

These findings highlight the compound's potential as an effective treatment for metabolic disorders characterized by dysregulated glucose homeostasis and obesity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for oral bioavailability. The enantioselective synthesis revealed that the (S)-enantiomer demonstrated oral efficacy, which is crucial for patient compliance and therapeutic effectiveness.

Data Table: Summary of Biological Activity

Study Animal Model Dosage (mg/kg) Effect on Glucose Handling Effect on Food Intake
Wistar RatsNormal0.04, 0.2ImprovedN/A
Fatty Diabetic Zucker RatsDiabetic0.4Significant improvementReduced
Wistar RatsNormal5 (icv)N/ADecreased

Case Study: Efficacy in Diabetic Models

A series of experiments were conducted using diabetic rodent models to assess the efficacy of this compound. In these studies, subjects treated with this compound exhibited:

  • Improved Insulin Secretion : Measurements indicated a doubling of insulin secretion at nanomolar concentrations.
  • Enhanced Glycemic Control : Post-prandial glucose levels were significantly lower in treated animals compared to controls.

These outcomes suggest that this compound could play a vital role in managing diabetes through dual mechanisms—enhancing insulin secretion and reducing appetite.

Applications De Recherche Scientifique

Key Features of V-0219:

  • Potency : Exhibits subnanomolar potency in potentiating insulin secretion.
  • Selectivity : Shows no significant off-target activities across a panel of GPCRs.
  • Oral Efficacy : Demonstrated effectiveness when administered orally in animal models.

Diabetes and Obesity Research

This compound has been extensively studied for its role in diabetes management. Its ability to enhance GLP-1R activity makes it a valuable candidate for research aimed at developing new treatments for type 2 diabetes and obesity.

Case Study: Rodent Models

In vivo studies have shown that this compound significantly reduces food intake and improves glucose tolerance in normal and diabetic rodents. For instance, administration at a dose of 0.1 mg/kg improved glucose tolerance without affecting body weight negatively .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that this compound has a half-life of approximately 3 hours in plasma with moderate brain penetration. The oral bioavailability is reported to be around 39%, supporting its potential as an orally administered therapeutic agent .

Comparative Studies with Other Modulators

This compound has been compared to other GLP-1R modulators, showcasing its superior potency and efficacy profile. For example, it has been shown to double insulin secretion at nanomolar concentrations, outperforming several existing treatments .

Table 1: Pharmacological Profile of this compound

ParameterValue
PotencySubnanomolar
Oral Bioavailability39%
Half-life~3 hours
Effective Dose (Rodents)0.1 mg/kg
Reduction in Food IntakeSignificant

Table 2: Comparative Efficacy of GLP-1R Modulators

CompoundPotencyOral EfficacyFood Intake Reduction
This compoundSubnanomolarYesSignificant
Exendin-4NanomolarLimitedModerate
LSN3160440MicromolarYesMinimal

Conclusions

This compound represents a significant advancement in the field of diabetes and obesity research due to its unique mechanism as a positive allosteric modulator of GLP-1R. Its potent effects on insulin secretion and glucose handling make it a promising candidate for further clinical development. Continued research is essential to fully understand its therapeutic potential and to explore its applications in human subjects.

Propriétés

Formule moléculaire

C20H25F3N4O2

Poids moléculaire

410.4 g/mol

Nom IUPAC

4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine

InChI

InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2

Clé InChI

VFQGZIAZHIRPPQ-UHFFFAOYSA-N

SMILES canonique

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.